N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-fluorophenyl group, a methoxy group, and a methylthiophene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Preparation of 3-chloro-4-fluoroaniline: This can be achieved through the halogenation of aniline.
Synthesis of 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine: This involves the alkylation of 5-methylthiophene followed by methoxylation.
Formation of the oxalamide: The final step involves the reaction of the two intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide
- N1-(4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a methoxy group and a methylthiophene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-9-3-6-14(24-9)13(23-2)8-19-15(21)16(22)20-10-4-5-12(18)11(17)7-10/h3-7,13H,8H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZJAOTZVUADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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